[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine
Overview
Description
(4-Bromo-3-fluorophenyl)methylamine is an organic compound that features a complex structure with both aromatic and aliphatic components. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms in the aromatic ring can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-fluorobenzyl chloride and cyclopropylmethylamine.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The cyclopropylmethyl group can influence the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluorophenyl)methylamine
- (4-Bromo-3-chlorophenyl)methylamine
- (4-Bromo-3-fluorophenyl)methylamine
Uniqueness
- Substituent Effects : The specific combination of bromine and fluorine atoms in the aromatic ring imparts unique reactivity and biological properties.
- Cyclopropylmethyl Group : This group can influence the compound’s overall stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGCTNUAGNFTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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